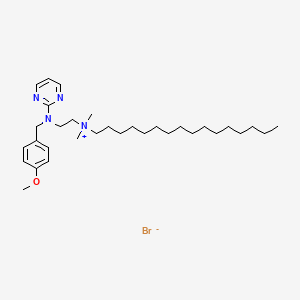
Thonzonium bromide
描述
Thonzonium bromide is a monocationic detergent and surfactant widely used in pharmaceutical formulations. It is known for its ability to promote tissue contact by dispersing and penetrating cellular debris and exudate. This property makes it particularly useful in ear and nasal drops to enhance the effectiveness of the active ingredients .
作用机制
溴化托萘铵通过分散和穿透细胞碎片和渗出物发挥作用,从而促进所施用药物中活性成分的组织接触。它充当液泡型 ATP 酶的抑制剂,解偶联并阻断泵的功能,而不会抑制 ATP 水解。 这种机制增强了药物制剂中活性成分的有效性 .
生化分析
Biochemical Properties
Thonzonium bromide plays a significant role in biochemical reactions due to its surface-active properties. It interacts with various enzymes, proteins, and other biomolecules. One of its primary interactions is with vacuolar ATPase (V-ATPase), where it acts as an inhibitor. This compound uncouples the V-ATPase function by blocking proton transport without inhibiting ATP hydrolysis . This interaction disrupts the proton gradient, affecting cellular pH and leading to cell death in pathogenic fungi such as Candida albicans .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, in malignant pleural mesothelioma cells, this compound inhibits the progression of the disease by regulating the ERK1/2 and p38 pathways and causing mitochondrial uncoupling . This compound also affects calcium homeostasis in both mitochondrial and cytosolic compartments, impacting mitochondrial function, respiration, and ATP production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It uncouples vacuolar ATPase in pathogenic fungi, inhibiting cell growth by interacting with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit that forms the proton transport path . Additionally, this compound inhibits the main proteases of human coronaviruses by occupying the catalytic site and inducing conformational changes in the protease . This broad-spectrum inhibitory activity highlights its potential as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable and effective in promoting tissue contact and penetration of active ingredients through cellular debris . Long-term effects on cellular function have been observed, such as the inhibition of osteoclast formation and bone resorption in vitro and prevention of bone loss in vivo . These findings suggest that this compound maintains its bioactivity over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on malignant pleural mesothelioma, this compound was administered at a dosage of 4 mg/kg intraperitoneally, twice a week for four weeks, resulting in increased overall survival compared to the control group . High doses of this compound may lead to toxic or adverse effects, emphasizing the importance of determining optimal dosages for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the regulation of the mevalonate pathway. It affects calcium homeostasis, mitochondrial function, respiration, and ATP production . By influencing these metabolic processes, this compound can alter metabolic flux and metabolite levels, contributing to its therapeutic effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It interacts with the tether of subunit a (Vph1p) of the membrane-bound V0 subunit, forming the proton transport path . This interaction disrupts the essential pump function, preventing the redistribution of cytosolic protons into the vacuolar lumen, leading to acidification of the cytosol and cell death .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It targets specific compartments or organelles, such as the vacuolar ATPase in pathogenic fungi . By uncoupling the V-ATPase function, this compound disrupts proton transport and affects cellular pH, leading to cell death . This targeting mechanism highlights its potential as an antifungal and antiviral agent.
准备方法
合成路线和反应条件
溴化托萘铵可以通过一系列化学反应合成,这些反应涉及叔胺与长链烷基卤化物的烷基化。该反应通常涉及使用诸如二甲基亚砜 (DMSO) 等溶剂和催化剂来促进该过程。 最终产物通过结晶或其他分离技术进行纯化 .
工业生产方法
在工业环境中,溴化托萘铵是在大型反应器中生产的,在该反应器中,反应条件受到严格控制,以确保高产率和纯度。 该过程涉及使用高纯度试剂和先进的纯化方法来获得适用于医药应用的最终产品 .
化学反应分析
反应类型
溴化托萘铵会经历各种化学反应,包括:
氧化: 溴化托萘铵可以在特定条件下氧化,导致形成氧化的衍生物。
还原: 它也可以进行还原反应,尽管这些反应不太常见。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用硼氢化钠等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能导致形成氧化的托萘铵衍生物,而取代反应可以产生各种取代产物 .
科学研究应用
相似化合物的比较
类似化合物
- 溴化癸酰甲胆碱
- 氯化十六烷基吡啶
- 溴化多米芬
- 法尼醇 (结构类似的抗菌剂)
独特性
溴化托萘铵的独特之处在于其特定的表面活性剂和清洁剂特性,使其在促进组织接触和增强活性成分的穿透性方面非常有效。 它抑制液泡型 ATP 酶的能力及其抗真菌特性使其进一步区别于其他类似化合物 .
属性
IUPAC Name |
hexadecyl-[2-[(4-methoxyphenyl)methyl-pyrimidin-2-ylamino]ethyl]-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N4O.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-36(2,3)28-26-35(32-33-24-19-25-34-32)29-30-20-22-31(37-4)23-21-30;/h19-25H,5-18,26-29H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWDWFZTSDZAIG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCN(CC1=CC=C(C=C1)OC)C2=NC=CC=N2.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H55BrN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045326 | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
553-08-2 | |
| Record name | Thonzonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thonzonium bromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760359 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | THONZONIUM BROMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5648 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thonzonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tonzonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THONZONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JI2B19CR0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Thonzonium bromide exerts its effects through multiple mechanisms. Primarily, it acts as a cationic surfactant, disrupting bacterial cell membranes and causing leakage of cellular contents. [] Additionally, research indicates that it can uncouple Vacuolar ATPases (V-ATPases), inhibiting proton transport and disrupting pH homeostasis in cells. [, ]
ANone: this compound is a quaternary ammonium compound. While the provided research papers do not explicitly state its molecular formula and weight, these can be readily found in chemical databases. Unfortunately, the papers do not provide detailed spectroscopic data.
A: this compound's surfactant nature makes it an effective mucolytic agent, enhancing penetration of formulations in applications like nasal sprays. [, ] Additionally, it is incorporated into otic solutions to aid in the dispersion and penetration of other active ingredients. []
ANone: The provided research papers do not contain information regarding the use of computational chemistry, simulations, or QSAR models for this compound.
A: While specific Structure-Activity Relationship (SAR) studies for this compound are not detailed in the provided papers, research suggests that its long alkyl chain structure contributes to its ability to disrupt bacterial cell membranes. [] Furthermore, a study focusing on related quaternary ammonium compounds highlights the importance of aromatic functionality and its influence on interactions with copper surfaces during electroplating. []
A: The research papers primarily discuss this compound in the context of existing formulations, such as otic solutions [] and nasal sprays. [, ] One study investigates its thermal decomposition, but specific details are not provided. []
A: Yes, research indicates that this compound inhibits RANKL-induced osteoclast formation and bone resorption in vitro and has shown potential in preventing LPS-induced bone loss in vivo. []
A: Yes, recent research is investigating the impact of this compound on both oral and gut microbiomes. []
A: One research paper explores the use of pH-responsive polymer nanoparticles as carriers for this compound and structurally related drugs for enhanced anti-biofilm activity. [] This research highlights the potential for developing targeted therapies, particularly in the context of oral diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


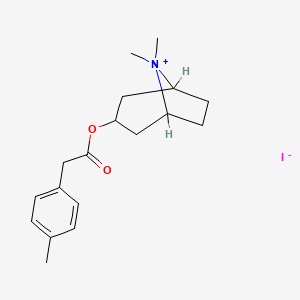


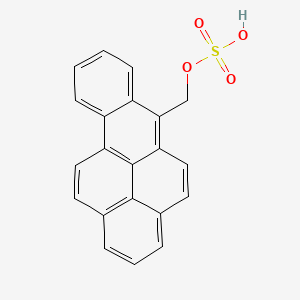

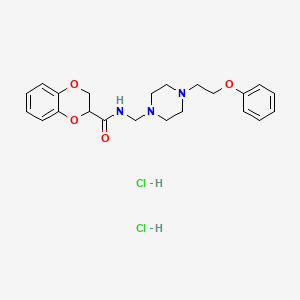
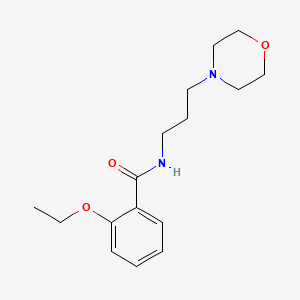
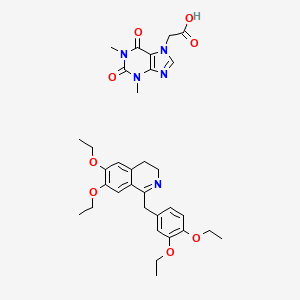

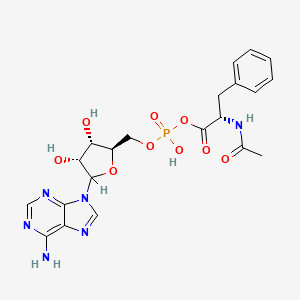
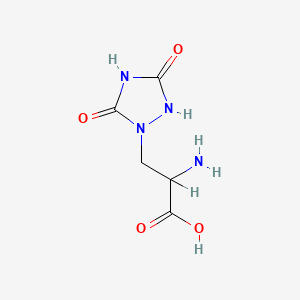

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)

